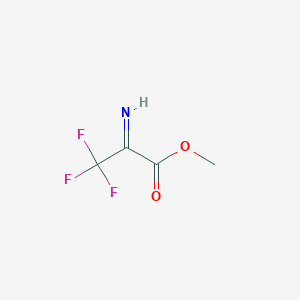

Methyl 3,3,3-trifluoro-2-iminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,3,3-trifluoro-2-iminopropanoate: is an organic compound with the molecular formula C₄H₄F₃NO₂. It is a derivative of propanoate, characterized by the presence of trifluoromethyl and imino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-iminopropanoate can be synthesized through the aza-Wittig reaction. This involves the reaction of methyl trifluoropyruvate with triphenylphosphine imide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product as an equilibrium mixture of E/Z isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis via the aza-Wittig reaction provides a scalable route. The use of readily available starting materials and mild reaction conditions makes this method suitable for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-iminopropanoate undergoes various chemical reactions, including:

Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, forming various derivatives.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Addition: Common nucleophiles such as amines and alcohols can react with the imino group under mild conditions.

Cyclization: Cyclization reactions often require specific catalysts or reagents to facilitate ring closure.

Major Products Formed:

Nucleophilic Addition Products: Derivatives with functional groups attached to the imino carbon.

Cyclization Products: Heterocyclic compounds with potential pharmacophoric properties.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-iminopropanoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of functionalized derivatives, particularly those containing trifluoroalanine residues.

Pharmaceuticals: The compound’s derivatives are explored for their potential pharmacological activities, including enzyme inhibition and receptor modulation.

Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-iminopropanoate involves its interaction with various molecular targets:

Molecular Targets: The imino group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.

Pathways Involved: The compound may modulate biochemical pathways by forming stable complexes with target proteins, thereby altering their function.

Comparison with Similar Compounds

Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the imino group, resulting in different reactivity and applications.

3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another trifluoromethyl derivative with distinct chemical properties and uses.

Uniqueness: Methyl 3,3,3-trifluoro-2-iminopropanoate is unique due to the presence of both trifluoromethyl and imino groups, which confer specific reactivity and potential for diverse applications in synthesis and pharmaceuticals .

Biological Activity

Methyl 3,3,3-trifluoro-2-iminopropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the imino group allows for diverse interactions with biological targets.

- Chemical Formula : C₅H₆F₃NO₂

- Molecular Weight : 179.11 g/mol

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : The trifluoromethyl group significantly increases the electron-withdrawing ability of the compound, enhancing its potency as an enzyme inhibitor. For example, studies have shown that derivatives can inhibit enzymes by altering their active sites through competitive inhibition mechanisms .

- Protein-Ligand Interactions : The compound forms hydrogen bonds and π-π interactions with target proteins, which can lead to modulation or inhibition of their activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its derivatives have been shown to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Research indicates that certain derivatives of this compound possess anticancer properties. These compounds have been tested in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic use.

Case Studies

- Enzyme Inhibition Studies : A study focused on the inhibition of D-amino acid oxidase (DAAO) by a trifluoromethyl derivative showed that the compound could effectively inhibit enzyme activity due to its strong electron-withdrawing nature. Kinetic studies indicated a thermodynamically controlled inhibition mechanism with an energy barrier higher than that of native substrates .

- Antimicrobial Efficacy : In a comparative study of various derivatives, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against specific bacterial strains.

Research Findings Summary

Properties

Molecular Formula |

C4H4F3NO2 |

|---|---|

Molecular Weight |

155.08 g/mol |

IUPAC Name |

methyl 3,3,3-trifluoro-2-iminopropanoate |

InChI |

InChI=1S/C4H4F3NO2/c1-10-3(9)2(8)4(5,6)7/h8H,1H3 |

InChI Key |

VXRKQIZTMTZQNL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.